

3-methyl-1H-indazole-6-carboxylic acid chemical properties

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Compound of Interest

Compound Name: 3-methyl-1H-indazole-6-carboxylic acid

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An In-depth Technical Guide to the Chemical Properties of **3-methyl-1H-indazole-6-carboxylic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.^[1] Compounds bearing this heterocyclic motif are rare in nature but have demonstrated a vast array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.^[1] The thermodynamic stability of the 1H-indazole tautomer makes it a robust and reliable core for designing novel therapeutic agents.^[1] **3-methyl-1H-indazole-6-carboxylic acid** (CAS: 201286-96-6) is a key building block within this class, offering multiple points for chemical modification to explore structure-activity relationships (SAR) and develop potent, targeted drug candidates. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, tailored for professionals in drug discovery and development.

Physicochemical and Structural Properties

Understanding the fundamental physicochemical properties of a compound is the cornerstone of drug design, influencing everything from solubility and permeability to its interaction with biological targets.

Core Data Summary

The key identifying and physical properties of **3-methyl-1H-indazole-6-carboxylic acid** are summarized below.

Property	Value	Source(s)
CAS Number	201286-96-6	[2][3]
Molecular Formula	C ₉ H ₈ N ₂ O ₂	[2][3][4]
Molecular Weight	176.17 g/mol	[2][3][4]
Boiling Point	439.112°C at 760 mmHg	[3]
Density	1.422 g/cm ³	[3]
IUPAC Name	3-methyl-1H-indazole-6-carboxylic acid	[3]
SMILES	<chem>CC1=C2C=CC(=CC2=NN1)C(=O)O</chem>	[3]
InChI	InChI=1S/C9H8N2O2/c1-5-7-3-2-6(9(12)13)4-8(7)11-10-5/h2-4H,1H3,(H,10,11)(H,12,13)	[3]

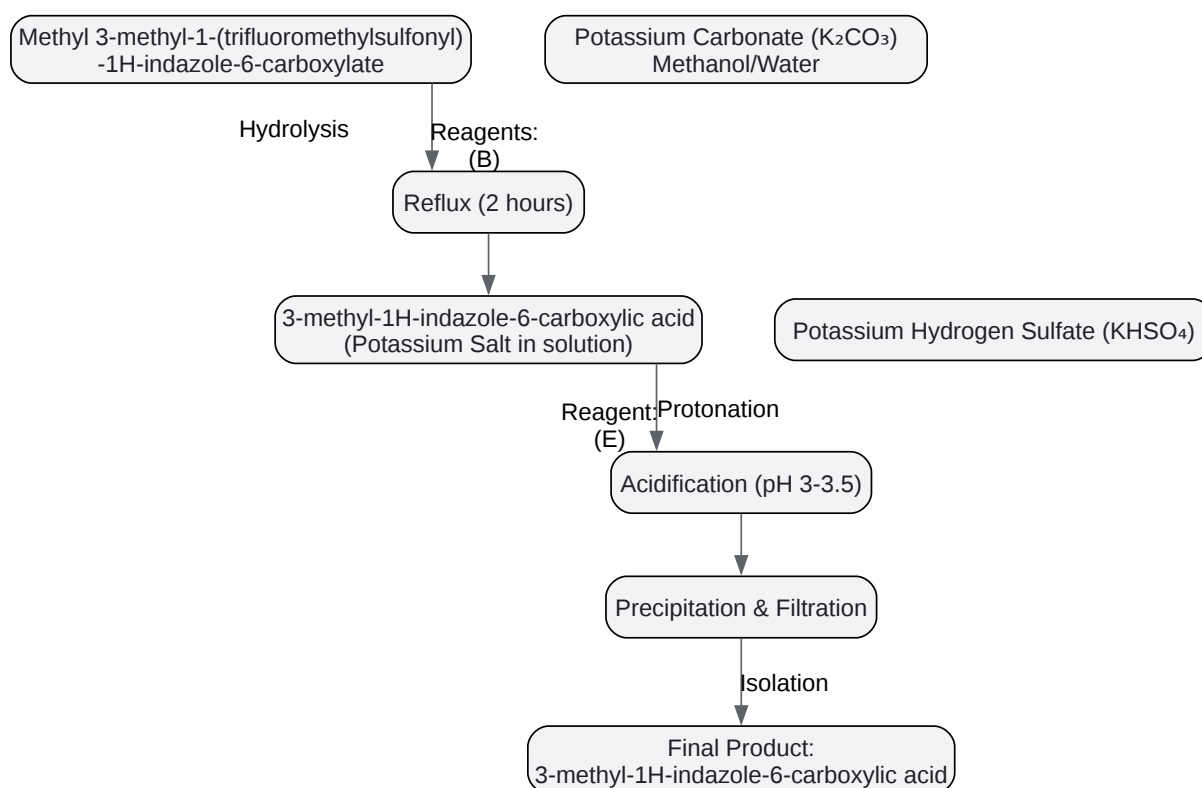
Note: Experimental data on properties such as pKa and aqueous solubility are not readily available in the cited literature.

Synthesis and Purification

The synthesis of **3-methyl-1H-indazole-6-carboxylic acid** can be achieved through various routes. The choice of a specific pathway often depends on the availability of starting materials,

desired scale, and purity requirements. Below is a detailed protocol for a common synthetic approach, highlighting the chemical logic behind each step.

Synthetic Workflow Diagram



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Caption: Synthetic workflow for the hydrolysis of a protected methyl ester to yield the target carboxylic acid.

Experimental Protocol: Synthesis via Hydrolysis

This protocol describes the final deprotection and hydrolysis step from a protected precursor, a common strategy in multi-step organic synthesis.[2]

Objective: To synthesize **3-methyl-1H-indazole-6-carboxylic acid** by hydrolyzing methyl 3-methyl-1-(trifluoromethylsulfonyl)-1H-indazole-6-carboxylate.

Materials:

- Methyl 3-methyl-1-(trifluoromethylsulfonyl)-1H-indazole-6-carboxylate (1.83 mmol)
- Methanol (MeOH)
- Water (H₂O)
- Potassium Carbonate (K₂CO₃) (7.31 mmol)
- Potassium Hydrogen Sulfate (KHSO₄)
- Ethyl Acetate (EtOAc)
- Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

- Reaction Setup: In a round-bottom flask, dissolve methyl 3-methyl-1-(trifluoromethylsulfonyl)-1H-indazole-6-carboxylate (590 mg, 1.83 mmol) in a 3:1 mixture of MeOH/water (72 mL).[2]
 - Rationale: The MeOH/water solvent system is chosen to ensure the solubility of both the organic substrate and the inorganic base (K₂CO₃).
- Base Addition: Add potassium carbonate (1.01 g, 7.31 mmol) to the solution.[2]
 - Rationale: K₂CO₃ acts as the base to facilitate the saponification (hydrolysis) of the methyl ester to a carboxylate salt. An excess is used to drive the reaction to completion and neutralize any acidic byproducts. The base also cleaves the trifluoromethylsulfonyl protecting group from the indazole nitrogen.

- Reflux: Heat the mixture at reflux for 2 hours.[\[2\]](#)
 - Rationale: Heating provides the necessary activation energy for the hydrolysis reaction to proceed at a practical rate.
- Work-up (Solvent Removal): Allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.[\[2\]](#)
 - Rationale: Removing the organic solvent simplifies the subsequent aqueous work-up and product isolation.
- Acidification and Precipitation: Acidify the remaining aqueous solution to a pH of 3-3.5 by adding a solution of KHSO_4 . A white precipitate should form.[\[2\]](#)
 - Rationale: Acidification protonates the carboxylate salt, converting it into the neutral, less water-soluble carboxylic acid, causing it to precipitate out of the solution. KHSO_4 is a convenient solid acid for this purpose.
- Isolation and Purification: a. Isolate the white precipitate by vacuum filtration.[\[2\]](#) b. Dissolve the collected solid in Ethyl Acetate (EtOAc) and wash with water in a separatory funnel.[\[2\]](#)
 - Rationale: This step transfers the product into an organic phase, leaving water-soluble impurities (like excess KHSO_4 and K_2SO_4) in the aqueous phase. c. Dry the organic extract over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the final product as a white solid.[\[2\]](#) The reported yield for this step is 80%.[\[2\]](#)

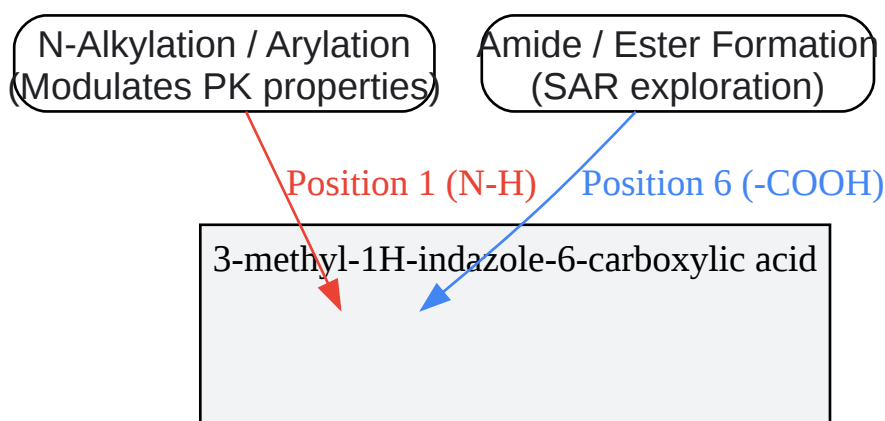
Reactivity and Derivatization Potential

For drug development professionals, the true value of a scaffold lies in its potential for chemical modification. **3-methyl-1H-indazole-6-carboxylic acid** offers two primary sites for derivatization: the carboxylic acid group and the N-H of the pyrazole ring.

- Carboxylic Acid (Position 6): The $-\text{COOH}$ group is a versatile handle for forming amides, esters, and other derivatives. Amide coupling is particularly relevant, as seen in the development of indazole-3-carboxamides as potent CRAC (calcium-release activated calcium) channel blockers.[\[5\]](#) Standard coupling reagents like HATU or EDC can be used to react the acid with a wide range of amines to build a chemical library for SAR studies.

- Indazole Nitrogen (Position 1): The N1 position can be alkylated or arylated. This modification can significantly impact the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affects cell permeability and target engagement. The synthesis described above utilizes a trifluoromethylsulfonyl group to protect this nitrogen, demonstrating its reactivity.[2]

Diagram of Derivatization Sites



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Caption: Key sites for chemical modification on the **3-methyl-1H-indazole-6-carboxylic acid** scaffold.

Applications in Medicinal Chemistry

Indazole-containing compounds are integral to modern drug discovery.[1] The structural motif is found in several approved drugs and clinical candidates. While specific biological data for **3-methyl-1H-indazole-6-carboxylic acid** is not widely published, its utility as an intermediate for pharmacologically active molecules is clear.

- Enzyme Inhibition: The indazole scaffold is a key component of numerous kinase inhibitors used in oncology.[1] The ability to functionalize both the N1 and C6 positions allows for the creation of libraries to target the ATP-binding pockets of various kinases.
- CRAC Channel Blockade: Research into indazole-3-carboxamides has identified potent blockers of the CRAC channel, a key regulator of calcium signaling in immune cells.[5] The

derivative 12d from this class showed sub-micromolar IC₅₀ values, highlighting the potential for developing novel immunomodulators from indazole carboxylic acids.[5] This suggests that the 6-carboxylic acid isomer could be a valuable starting point for similar investigations.

Safety and Handling

Based on available Safety Data Sheets (SDS), **3-methyl-1H-indazole-6-carboxylic acid** should be handled with appropriate precautions in a laboratory setting.

- **Hazards:** The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[6][7] It may also cause respiratory irritation.[7]
- **Handling:** Use in a well-ventilated area, preferably a fume hood. Wear standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][7] Avoid creating dust. Wash hands thoroughly after handling.[6]
- **Storage:** Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6][7] Some sources recommend storing under an inert atmosphere.[7]
- **Stability:** The compound is stable under normal storage conditions.[7]

Conclusion

3-methyl-1H-indazole-6-carboxylic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Its stable heterocyclic core, combined with reactive handles at the N1 and C6 positions, provides a robust platform for generating diverse chemical libraries. While detailed biological characterization of this specific molecule is limited in public literature, the proven success of the broader indazole class in targeting enzymes and ion channels underscores its potential. The synthetic protocols are well-established, and its properties make it an excellent starting point for programs aimed at developing novel therapeutics.

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